Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate
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Overview
Description
“Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate” is a chemical compound with the molecular formula C15H21BO4 . It has a molecular weight of 276.14 and is typically a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 49.0 53.0 °C and is soluble in methanol .Scientific Research Applications
Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of complex molecules, such as peptides and peptide analogues. It has also been used in the study of biochemical and physiological effects, such as its effects on the immune system, and its potential role as an anti-inflammatory agent. Additionally, this compound has been used to study its mechanism of action, as well as its potential effects on the central nervous system.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and introduce a boron atom into the target molecule . This can result in significant changes to the target molecule’s chemical properties .
Biochemical Pathways
It’s known that borylation reactions can be used to modify organic molecules in various ways, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 3851±370 °C and its predicted density is 106±01 g/cm3 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific targets and biochemical pathways it affects. Given its potential role in borylation reactions, it may be used to modify the structure and function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
Advantages and Limitations for Lab Experiments
The use of Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and the reaction is exothermic, which makes it easier to control. Additionally, it is relatively stable, and has a low boiling point and low solubility in water, which makes it easier to handle and store. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to remove from reaction mixtures. Additionally, it can be difficult to purify, and it can be toxic if handled improperly.
Future Directions
There are a number of potential future directions for the use of Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate in scientific research. It could be used to study its effects on other enzymes and receptors, such as the dopamine receptor, or its potential effects on other biochemical pathways. Additionally, it could be used to study its effects on other physiological systems, such as the cardiovascular system or the endocrine system. It could also be used to study its potential therapeutic applications, such as its potential use as an anti-inflammatory or analgesic agent. Finally, it could be used to study its potential applications in drug design and development, as well as its potential use as a diagnostic tool.
Synthesis Methods
Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate is synthesized through a reaction between methyl 2-bromophenoxyacetate and 4.4.5.5-tetramethyl-1.3.2-dioxaborolane. This reaction is typically conducted in a solvent such as dichloromethane or chloroform at a temperature of 0-10°C. The reaction is exothermic and produces a colorless liquid. The yield of this compound is usually high, with yields of up to 99% being reported.
Safety and Hazards
properties
IUPAC Name |
methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-9-12(11)19-10-13(17)18-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJJWCVIDJFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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